molecular formula C13H12N2O3S2 B2780274 Methyl {[3-cyano-6-oxo-4-(thiophen-3-yl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate CAS No. 309280-06-6

Methyl {[3-cyano-6-oxo-4-(thiophen-3-yl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate

Cat. No. B2780274
CAS RN: 309280-06-6
M. Wt: 308.37
InChI Key: DEUNITGWHVVPNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl {[3-cyano-6-oxo-4-(thiophen-3-yl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate is a useful research compound. Its molecular formula is C13H12N2O3S2 and its molecular weight is 308.37. The purity is usually 95%.
BenchChem offers high-quality Methyl {[3-cyano-6-oxo-4-(thiophen-3-yl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl {[3-cyano-6-oxo-4-(thiophen-3-yl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

This compound is a precursor in the synthesis of various organic heterocycles. The cyano and carbonyl functional groups in its structure make it a suitable reactant for bidentate reagents, leading to the formation of diverse heterocyclic compounds. These heterocycles are significant due to their wide range of biological activities .

Biological Activity

The thiophene moiety present in the compound is known for its therapeutic importance. Thiophene derivatives have been reported to possess anti-inflammatory, anti-psychotic, anti-arrhythmic, and anti-cancer properties among others. Therefore, this compound could be pivotal in synthesizing new drugs with these biological activities .

Chemotherapeutic Agents

The compound’s structure allows for the creation of novel chemotherapeutic agents. Its reactivity can lead to the development of new molecules with potential cancer-fighting properties. This is particularly important in the ongoing search for more effective and less toxic cancer treatments .

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit antimicrobial activity. This makes it valuable in the development of new antimicrobial agents that could be used to treat various bacterial and fungal infections .

Kinase Inhibition

Kinases are enzymes that play a crucial role in many cellular processes. Inhibitors of these enzymes are important in the treatment of diseases like cancer. The compound’s derivatives can be designed to inhibit specific kinases, providing a targeted approach to treatment .

Anti-Atherosclerotic Agents

The compound has potential use in the synthesis of anti-atherosclerotic agents. These agents can help in the treatment of atherosclerosis, a condition characterized by the hardening and narrowing of the arteries, which can lead to serious cardiovascular events .

Material Science Applications

Apart from medicinal chemistry, the compound’s derivatives can also be used in material science. Their unique properties make them suitable for use in the development of new materials with specific desired characteristics .

Agricultural Chemistry

In the field of agricultural chemistry, the compound can be used to develop new insecticides. Its structural flexibility allows for the creation of compounds that can target specific pests, thus protecting crops more effectively .

properties

IUPAC Name

methyl 2-[(5-cyano-2-oxo-4-thiophen-3-yl-3,4-dihydro-1H-pyridin-6-yl)sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3S2/c1-18-12(17)7-20-13-10(5-14)9(4-11(16)15-13)8-2-3-19-6-8/h2-3,6,9H,4,7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEUNITGWHVVPNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=C(C(CC(=O)N1)C2=CSC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl {[3-cyano-6-oxo-4-(thiophen-3-yl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate

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